molecular formula C8H11LiN2O3S B12984396 Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate

Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate

Cat. No.: B12984396
M. Wt: 222.2 g/mol
InChI Key: ARYMBOKLUUFKFL-UHFFFAOYSA-M
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Description

Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion coordinated with a sulfinate group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran moiety. The combination of these functional groups imparts distinctive chemical reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate typically involves multi-step organic reactions. One common approach is the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding pyrazoline derivative.

    Substitution: The lithium ion can be replaced by other cations through metathesis reactions with salts of other metals.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

    Substitution: Metal salts like sodium chloride (NaCl) or potassium bromide (KBr)

Major Products

    Oxidation: Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonate

    Reduction: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoline-5-sulfinate

    Substitution: Corresponding metal sulfinate salts

Scientific Research Applications

Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate involves its interaction with molecular targets through its sulfinate and pyrazole functional groups. The sulfinate group can act as a nucleophile, participating in various chemical reactions, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-sulfinate
  • Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-sulfinate
  • Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonate

Uniqueness

Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate is unique due to the specific positioning of the sulfinate group on the pyrazole ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C8H11LiN2O3S

Molecular Weight

222.2 g/mol

IUPAC Name

lithium;2-(oxan-2-yl)pyrazole-3-sulfinate

InChI

InChI=1S/C8H12N2O3S.Li/c11-14(12)8-4-5-9-10(8)7-3-1-2-6-13-7;/h4-5,7H,1-3,6H2,(H,11,12);/q;+1/p-1

InChI Key

ARYMBOKLUUFKFL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CCOC(C1)N2C(=CC=N2)S(=O)[O-]

Origin of Product

United States

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